molecular formula C17H13N7O2 B5823304 4-nitrobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone

4-nitrobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone

Cat. No. B5823304
M. Wt: 347.3 g/mol
InChI Key: WGJFLGSMYUAOAZ-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitrobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone, commonly known as NBMI, is a novel compound that has been extensively studied for its potential therapeutic applications. It is a chelating agent that has been shown to bind to heavy metals and other toxic substances in the body, thereby reducing their harmful effects.

Mechanism of Action

NBMI works by chelating heavy metals and other toxic substances in the body, thereby reducing their harmful effects. It also has antioxidant properties and can protect cells from oxidative stress. It has been shown to bind to the Nrf2 transcription factor, which plays a key role in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
NBMI has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of heavy metals in the body and improve liver function. It has also been shown to have anti-inflammatory and anti-cancer properties. It has been shown to protect cells from oxidative stress and reduce the risk of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of NBMI is that it has low toxicity and can be easily synthesized in the laboratory. It has been shown to have high stability and can be stored for long periods of time. However, one of the limitations of NBMI is that it has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on NBMI. One of the directions is to study its potential therapeutic applications in the treatment of heavy metal poisoning. Another direction is to study its potential applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Further research is also needed to optimize the synthesis method of NBMI and improve its solubility in water.

Synthesis Methods

The synthesis of NBMI involves the reaction of 4-nitrobenzaldehyde with 8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-carbohydrazide in the presence of a reducing agent. The reaction is carried out under mild conditions and yields a yellow crystalline solid. The purity of the compound is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

NBMI has been extensively studied for its potential therapeutic applications in various fields such as medicine, environmental science, and agriculture. It has been shown to have chelating properties and can bind to heavy metals such as mercury, lead, and cadmium. This makes it a potential candidate for the treatment of heavy metal poisoning. It has also been shown to have antioxidant properties and can protect cells from oxidative stress. This makes it a potential candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

8-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N7O2/c1-10-2-7-14-13(8-10)15-16(19-14)20-17(23-21-15)22-18-9-11-3-5-12(6-4-11)24(25)26/h2-9H,1H3,(H2,19,20,22,23)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJFLGSMYUAOAZ-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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